![molecular formula C8H20O5SSi B14705350 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol CAS No. 13655-21-5](/img/structure/B14705350.png)
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is an organosilicon compound that features both silane and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol typically involves the reaction of 3-mercaptopropane-1,2-diol with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The silane group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the silane group.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Siloxane polymers.
Applications De Recherche Scientifique
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silane group reacts with water to form silanol groups, which then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and can occur under both acidic and basic conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,3-diol
- 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2,3-triol
Uniqueness
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is unique due to the presence of both silane and diol functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring durable and stable materials.
Propriétés
Numéro CAS |
13655-21-5 |
|---|---|
Formule moléculaire |
C8H20O5SSi |
Poids moléculaire |
256.39 g/mol |
Nom IUPAC |
3-(2-trimethoxysilylethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H20O5SSi/c1-11-15(12-2,13-3)5-4-14-7-8(10)6-9/h8-10H,4-7H2,1-3H3 |
Clé InChI |
AGRIKDPFTNSMMO-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCSCC(CO)O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



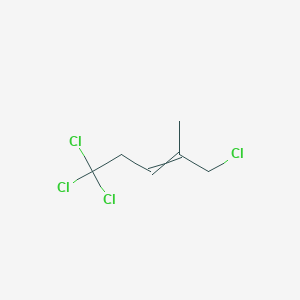
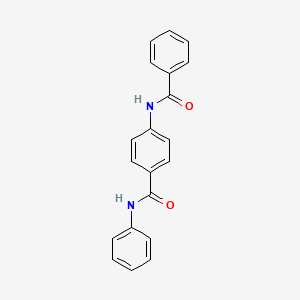
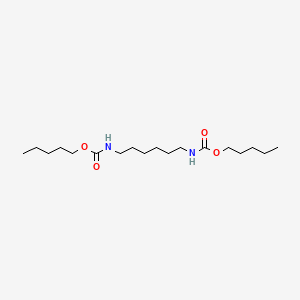
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

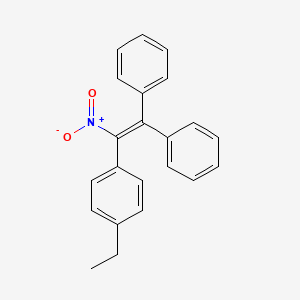
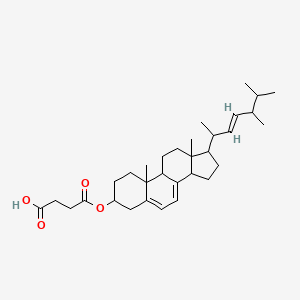
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
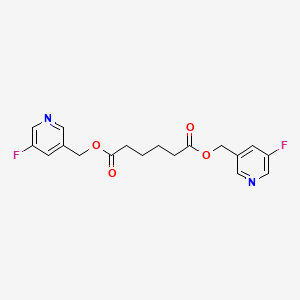
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)


